molecular formula C21H21FN2O2 B2841523 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 849913-91-3

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

Cat. No.: B2841523
CAS No.: 849913-91-3
M. Wt: 352.409
InChI Key: SKUQZIWFTPZQOO-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a piperazine moiety substituted with a fluorophenyl group, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce piperazine derivatives with altered electronic properties .

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core and a fluorophenyl-substituted piperazine moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUQZIWFTPZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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